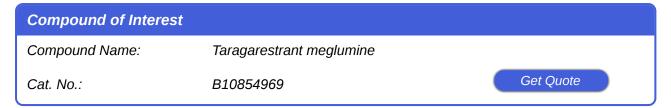


Taragarestrant (D-0502): A Technical Overview of its Synthesis and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Taragarestrant (D-0502) is a potent, orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD) under development for the treatment of estrogen receptor-positive (ER+) breast cancer. Developed by InventisBio, it represents a promising next-generation endocrine therapy designed to overcome the limitations of existing treatments, including resistance to aromatase inhibitors and other SERDs like fulvestrant. This technical guide provides a comprehensive overview of the available information on the synthesis, chemical properties, and mechanism of action of Taragarestrant, based on publicly accessible data from preclinical and clinical studies.

Introduction

Estrogen receptor-positive (ER+) breast cancer is the most prevalent subtype of breast cancer, and endocrine therapy remains a cornerstone of its treatment. Selective estrogen receptor degraders (SERDs) are a class of therapeutic agents that not only antagonize the estrogen receptor but also induce its degradation, thereby inhibiting ER-mediated signaling pathways crucial for cancer cell growth and survival. Taragarestrant (D-0502) has emerged as a significant clinical candidate in this class, demonstrating potent anti-tumor activity in various ER+ breast cancer models, including those with ESR1 mutations that confer resistance to other endocrine therapies.[1][2][3][4] This document consolidates the known technical details of Taragarestrant to serve as a resource for the scientific community.



Chemical Properties and Identification

Taragarestrant is a small molecule with a complex heterocyclic structure. Its chemical identity is well-defined in multiple chemical databases.[5][6]

Property	Value	Reference
IUPAC Name	(E)-3-[3,5-dichloro-4- [(1R,3R)-2-(2-fluoro-2-methyl- propyl)-3-methyl-1,3,4,9- tetrahydropyrido[3,4-b]indol-1- yl]phenyl]prop-2-enoic acid	[5][6]
Synonyms	D-0502, D0502	[6][7]
CAS Number	2118899-51-5	[1][5]
Molecular Formula	C25H25Cl2FN2O2	[5]
Molar Mass	475.39 g⋅mol ⁻¹	[5]
Chemical Structure	(See Figure 1)	

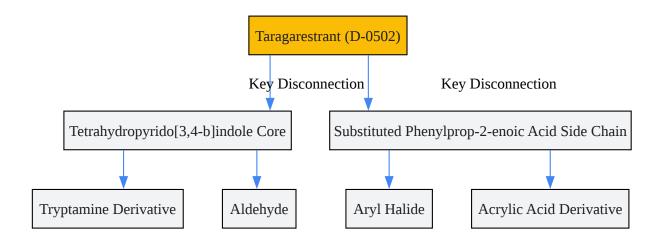
Figure 1: Chemical Structure of Taragarestrant (D-0502) (Image of the chemical structure of Taragarestrant would be placed here in a full whitepaper. For this text-based generation, please refer to the IUPAC name and molecular formula for structural details.)

Synthesis of Taragarestrant (D-0502)

While a detailed, step-by-step experimental protocol for the synthesis of Taragarestrant is not publicly available in peer-reviewed literature, the synthesis is likely described in patents filed by InventisBio. A Chinese patent, CN106518768, has been associated with Taragarestrant and is presumed to contain the synthetic route. Due to the proprietary nature of this information, a generalized synthesis pathway is proposed here based on its chemical structure, which is noted to be similar to that of AZD9496.[2][3] The synthesis would logically involve the construction of the core tetrahydropyrido[3,4-b]indole ring system, followed by functionalization with the substituted phenylprop-2-enoic acid side chain.



A potential, high-level retrosynthetic analysis is depicted in the diagram below. This is a hypothetical pathway intended for illustrative purposes.



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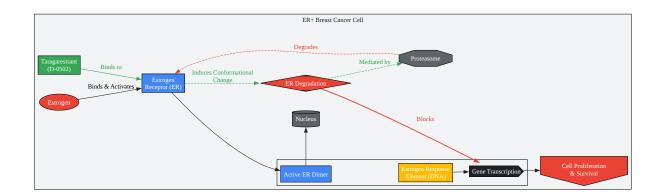
Caption: Hypothetical retrosynthetic analysis of Taragarestrant (D-0502).

Mechanism of Action and Signaling Pathway

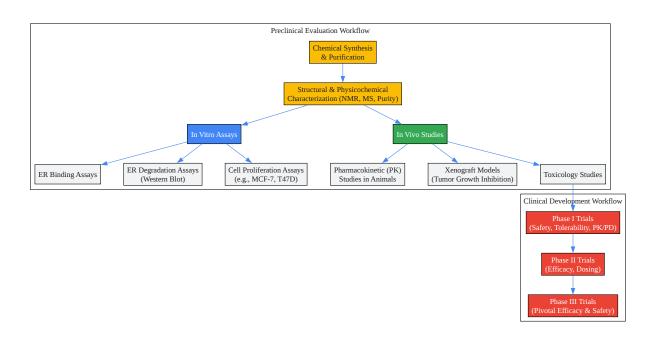
Taragarestrant functions as a selective estrogen receptor degrader (SERD).[1][7] Its mechanism involves binding to the estrogen receptor (ER), which induces a conformational change in the receptor protein. This altered conformation leads to the ubiquitination and subsequent degradation of the ER by the proteasome.[6][7] The depletion of ER protein levels effectively shuts down ER-mediated signaling pathways, which are critical for the proliferation and survival of ER-positive breast cancer cells.[7]

The diagram below illustrates the proposed signaling pathway and the mechanism of action of Taragarestrant.









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References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Taragarestrant Wikipedia [en.wikipedia.org]
- 4. Taragarestrant Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. taragarestrant (D-0502) / InventisBio [delta.larvol.com]
- 7. researchgate.net [researchgate.net]
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